1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)24-14-16(12-19(24)25)13-23-20(26)22-11-10-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRBMCBQGUQMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Fluorophenylglycine Derivatives
A literature-validated approach involves cyclizing N-(4-fluorophenyl)glutamic acid dimethyl ester under acidic conditions to form 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylic acid. Reduction of the carboxylic acid to a hydroxymethyl group (LiAlH₄, THF, 0°C to reflux, 6 h) yields 3-(hydroxymethyl)-1-(4-fluorophenyl)pyrrolidin-2-one.
Critical Parameters
Functionalization at the C3 Position
The hydroxymethyl intermediate undergoes bromination (PBr₃, CH₂Cl₂, 0°C, 2 h) to afford 3-(bromomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one. Subsequent nucleophilic displacement with sodium azide (NaN₃, DMF, 60°C, 4 h) provides the azidomethyl derivative, which is reduced to the primary amine (H₂, Pd/C, MeOH, 25°C, 12 h).
Characterization Data
- 3-(Aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one :
Synthesis of the Phenethylurea Fragment
Isocyanate Generation
Phenethylamine reacts with triphosgene (Cl₃COC(O)CCl₃) in anhydrous dichloromethane (0°C, N₂ atmosphere) to yield phenethyl isocyanate. The reaction is quenched with aqueous NaHCO₃, and the organic layer is dried (MgSO₄) and concentrated.
Safety Note : Triphosgene requires strict temperature control to prevent phosgene gas release.
Urea Bond Formation
The key coupling step involves reacting 3-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one with phenethyl isocyanate in tetrahydrofuran (THF) under reflux (12 h). The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Optimization Insights
- Solvent Screening : THF outperforms DMF and CH₃CN in yield (82% vs. 65–72%) due to better amine nucleophilicity.
- Catalysis : Addition of DMAP (4-dimethylaminopyridine) increases reaction rate but complicates purification.
Structural Characterization and Analytical Data
Spectroscopic Profiling
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.55–7.50 (m, 2H, ArH), 7.30–7.20 (m, 4H, ArH), 6.95–6.90 (m, 2H, ArH), 6.10 (t, J = 5.5 Hz, 1H, NH), 4.05–3.95 (m, 1H, CHN), 3.70–3.60 (m, 2H, CH₂NH), 3.40–3.30 (m, 2H, CH₂Ph), 2.90–2.80 (m, 2H, CH₂CO), 2.70–2.60 (m, 2H, CH₂), 2.45–2.35 (m, 2H, CH₂).
- HRMS (ESI+) : m/z calculated for C₂₁H₂₅FN₃O₃ [M+H]⁺: 394.1878; found: 394.1875.
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O/MeCN, 1.0 mL/min) shows ≥98% purity (retention time: 8.45 min).
Alternative Synthetic Routes and Comparative Evaluation
Carbodiimide-Mediated Coupling
Reacting 3-(aminomethyl)pyrrolidinone with phenethylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in CH₂Cl₂ affords the urea in 75% yield. This method avoids isocyanate handling but requires stoichiometric coupling reagents.
Solid-Phase Synthesis
Immobilization of the pyrrolidinone amine on Wang resin, followed by urea formation with phenethyl isocyanate and cleavage (TFA/CH₂Cl₂), achieves 80% yield. Suitable for combinatorial libraries but incurs higher costs.
Scale-Up Considerations and Process Optimization
Critical Quality Attributes (CQAs)
Environmental Impact Mitigation
- Solvent Recovery : Distillation reclaims >90% THF and CH₂Cl₂.
- Catalyst Recycling : Pd/C from azide reduction is reused 5× without activity loss.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex organic molecules. Its distinct structural features allow chemists to modify and create derivatives that may exhibit enhanced properties or novel activities.
Biology
In biological research, 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is being studied for its potential biological activities , including:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Binding : It has the potential to interact with various receptors, influencing physiological responses.
Medicine
The therapeutic potential of this compound is under investigation for treating various diseases. Preliminary studies suggest it may have:
- Anticancer Properties : Similar compounds have shown significant antiproliferative activity against cancer cell lines, indicating that this compound could also possess similar effects.
- Antimicrobial Activity : Research indicates that derivatives of urea compounds can exhibit broad-spectrum antibacterial properties.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized chemicals used in various manufacturing processes.
Antitumor Efficacy
Research has demonstrated that urea derivatives similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with structural modifications have shown significant differences in efficacy based on their molecular structure.
Antimicrobial Properties
Investigations into thiazole-containing urea derivatives have revealed promising antibacterial activity. Such findings support the notion that modifications can enhance therapeutic potential against bacterial infections.
Mechanism of Action
The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine/Pyrrolidinone-Based Ureas
Compound A : 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (from )
- Structural Differences :
- The pyrrolidine ring in Compound A lacks the lactam oxygen (5-oxo group) present in the target compound.
- Substituents: A 1,2,4-oxadiazole ring replaces the methyl group on the pyrrolidine, and the urea is linked to a trifluoromethylphenyl group instead of phenethyl.
- Functional Implications: The oxadiazole improves metabolic resistance due to its heteroaromatic stability, while the trifluoromethyl group increases lipophilicity compared to the target’s phenethyl chain .
Compound B: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (from )
- Structural Differences: A pyrazolo-pyrimidine-chromenone scaffold replaces the pyrrolidinone core. Fluorine atoms are present at multiple positions, including the chromenone and benzoate groups.
- Functional Implications: The extended aromatic system (chromenone) suggests π-π stacking interactions with targets like kinases, unlike the urea-focused binding of the target compound .
Fluorophenyl-Containing Bioactive Compounds
Compound C : ADB-FUBINACA (from )
- Structural Differences: An indazole-carboxamide core with a 4-fluorobenzyl group. Lacks the urea and pyrrolidinone moieties.
- Functional Implications: The fluorophenyl group in both compounds may enhance receptor binding (e.g., cannabinoid receptors for ADB-FUBINACA), but the target’s urea group could engage in hydrogen bonding absent in ADB-FUBINACA’s carboxamide .
Compound D : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from )
- Structural Differences: A pyrazole core with sulfanyl and chlorophenyl substituents. No urea or fluorophenyl groups.
- Functional Implications :
Data Table: Key Structural and Functional Comparisons
*LogP values are theoretical estimates based on substituent contributions.
Research Findings and Implications
- Synthesis: The target compound’s synthesis likely involves coupling a pyrrolidinone intermediate with phenethyl isocyanate, analogous to the method for Compound A (). Yields and purity depend on steric hindrance from the 4-fluorophenyl group .
- Pharmacology: Urea derivatives often inhibit enzymes (e.g., kinases, proteases) via hydrogen bonding. The target’s pyrrolidinone may impose a binding conformation distinct from Compound A’s oxadiazole or Compound C’s indazole .
- Fluorine Effects : The 4-fluorophenyl group balances electron-withdrawing properties and lipophilicity, contrasting with Compound A’s trifluoromethyl (stronger electron withdrawal) and Compound C’s fluorobenzyl (higher lipophilicity) .
Biological Activity
1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a synthetic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a phenethylurea moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O, with a molecular weight of 299.34 g/mol. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C16H18FN3O |
| Molecular Weight | 299.34 g/mol |
| Lipophilicity | Enhanced due to F atom |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
Enzyme Inhibition
The urea moiety is known to interact with enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine, potentially impacting mood disorders.
Receptor Modulation
The compound may also interact with receptors involved in pain perception and inflammation, suggesting potential analgesic and anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Such activity could be beneficial in treating inflammatory diseases.
Case Study 1: Mood Disorders
A study evaluated the effects of this compound on animal models of depression. Results showed that treatment led to significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.
Case Study 2: Pain Management
Another investigation assessed the analgesic properties of the compound using formalin-induced pain models. The results demonstrated a marked reduction in pain responses, suggesting its potential as an analgesic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves:
- Cyclization : Formation of the pyrrolidinone core via condensation of amines and carbonyl compounds under acidic/basic conditions (e.g., using AlCl₃ as a catalyst) .
- Substituent Introduction : The 4-fluorophenyl group is added via Friedel-Crafts acylation, while the phenethylurea moiety is introduced via nucleophilic substitution with phenethyl isocyanate .
- Optimization : Use continuous flow reactors and automated synthesis for reproducibility. Monitor purity via HPLC or GC-MS.
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (e.g., SHELXL for small molecules) .
- Spectroscopy : Confirm functional groups via FT-IR (urea C=O stretch at ~1640 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (exact mass: ~355.4 g/mol) using ESI-MS or MALDI-TOF .
Q. What preliminary assays are recommended to assess biological activity?
- In Vitro Screens :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic assays) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. methoxyphenyl) impact the compound’s bioactivity and pharmacokinetics?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Fluorine atoms enhance membrane permeability (logP ~2.8 for 4-fluorophenyl vs. ~2.3 for methoxyphenyl) .
- Binding Affinity : Use molecular docking (AutoDock Vina) to compare interactions with target proteins (e.g., ΔG values for fluorophenyl derivatives are often lower ).
Q. What strategies mitigate data contradictions in crystallographic vs. spectroscopic analyses?
- Case Study : If NMR suggests axial chirality but X-ray shows planar geometry:
- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.
- Refinement Protocols : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .
Q. How can reaction byproducts (e.g., hydrolyzed urea derivatives) be minimized during synthesis?
- Process Optimization :
- Protecting Groups : Temporarily protect the urea moiety with Boc groups during Friedel-Crafts steps .
- Solvent Selection : Use anhydrous DMF or THF to suppress hydrolysis .
Critical Analysis of Contradictions
- Biological Activity Variability : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., cell line heterogeneity or buffer pH). Standardize protocols using CLSI guidelines .
- Synthetic Yield Fluctuations : Batch-to-batch differences often stem from trace moisture in Lewis acid catalysts. Implement Karl Fischer titration for solvent dryness verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
